Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Scientific Research Applications
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 4-fluorobenzoyl chloride with 2-amino-5,7-dimethyl-1,3-benzothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Fluorobenzoyl Derivatives: Compounds like 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide are structurally related.
Uniqueness
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of a benzothiazole ring, a fluorobenzoyl group, and an ester functionality. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-4-6-14(20)7-5-13/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBLDNJOVHWXQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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